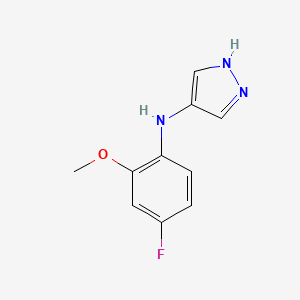

N-(4-Fluoro-2-methoxyphenyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H10FN3O |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

N-(4-fluoro-2-methoxyphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C10H10FN3O/c1-15-10-4-7(11)2-3-9(10)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13) |

InChI Key |

SRWIIRLWIXVNHJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)F)NC2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Direct N-Arylation of 1H-pyrazol-4-amine with 4-Fluoro-2-methoxyphenyl Derivatives

A common approach to synthesize this compound involves the direct N-arylation of 1H-pyrazol-4-amine with an aryl halide or aryl boronic acid derivative bearing the 4-fluoro-2-methoxyphenyl substituent. This method typically uses palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling.

-

- Catalyst: Pd2(dba)3 with XantPhos ligand

- Base: t-BuONa

- Solvent: Toluene

- Temperature: Around 110 °C

- Time: Several hours (typically 12 h)

Mechanism: The palladium catalyst facilitates the formation of a C-N bond between the pyrazol-4-amine nitrogen and the aryl halide, leading to the N-substituted pyrazole.

This methodology offers good yields and selectivity for N-arylated pyrazoles and is widely applicable to various substituted phenyl groups, including 4-fluoro-2-methoxyphenyl.

Synthesis via Condensation of Hydrazines with Appropriate 1,3-Dicarbonyl Compounds

Another well-established method involves the condensation of substituted hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring.

- Step 1: Preparation of 4-fluoro-2-methoxyaniline hydrazine derivative.

Step 2: Reaction of this hydrazine with a 1,3-dicarbonyl compound such as acetylacetone or its derivatives under mild heating conditions.

-

- Solvent: Ethanol or DMF

- Temperature: Reflux or 70–85 °C

- Time: 1–12 hours depending on substrates

Advantages: This method allows direct introduction of the 4-fluoro-2-methoxyphenyl substituent on the nitrogen atom of the pyrazole ring and provides good control over substitution patterns.

Use of O-(4-Nitrobenzoyl)hydroxylamine and Diketones

A recent innovative procedure reported for N-substituted pyrazoles involves the reaction of O-(4-nitrobenzoyl)hydroxylamine with diketones in the presence of substituted amines.

-

- O-(4-nitrobenzoyl)hydroxylamine and the diketone are mixed with the 4-fluoro-2-methoxyaniline derivative.

- The mixture is heated at 85 °C for 1.5 hours.

- Workup involves extraction with NaOH and organic solvents, followed by purification via column chromatography.

Yield: This method has been shown to give moderate yields (~26–44%) for N-substituted pyrazoles.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| O-(4-nitrobenzoyl)hydroxylamine + diketone + 4-fluoro-2-methoxyaniline | 85 °C, 1.5 h | 26–44 | Mild conditions, no inorganic reagents |

This approach is notable for its mild reaction conditions and the absence of inorganic reagents, making it environmentally favorable.

Formylation and Further Functionalization

In some cases, pyrazole derivatives are prepared via formylation of pyrazole intermediates followed by amination with the 4-fluoro-2-methoxyphenyl group.

-

- Use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce formyl groups on pyrazole rings.

- Subsequent reaction with substituted anilines under controlled temperature to yield the target compound.

-

- POCl3 and DMF at 0 °C to 75 °C for several hours.

- Neutralization and purification steps follow.

Applications: This method is useful for synthesizing pyrazole-4-carbaldehyde derivatives that can be further functionalized to introduce the 4-fluoro-2-methoxyphenyl amine moiety.

Comparative Analysis of Preparation Methods

| Method | Reaction Type | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Palladium-catalyzed N-arylation | Cross-coupling (Buchwald-Hartwig) | Pd catalyst, base, 110 °C, 12 h | 40–70 | High selectivity, broad substrate scope | Requires expensive catalysts |

| Hydrazine and 1,3-dicarbonyl condensation | Cyclization | Reflux in ethanol/DMF, 1–12 h | 50–80 | Simple reagents, straightforward procedure | May require purification steps |

| O-(4-nitrobenzoyl)hydroxylamine + diketone | Direct pyrazole formation | 85 °C, 1.5 h, mild conditions | 26–44 | Mild, no inorganic reagents, environmentally friendly | Moderate yields |

| Formylation + amination | Electrophilic substitution | POCl3/DMF, 0–75 °C, several hours | 30–60 | Allows further functionalization | Multi-step, sensitive reagents |

In-Depth Research Findings

- The direct use of primary aromatic amines such as 4-fluoro-2-methoxyaniline in pyrazole synthesis is rare but achievable under optimized conditions, as demonstrated by recent literature.

- The presence of electron-withdrawing fluorine and electron-donating methoxy groups on the aromatic ring influences the reactivity and regioselectivity of the pyrazole formation.

- Optimization of solvent, temperature, and reagent stoichiometry is critical to maximize yield and purity.

- The use of palladium catalysts, while efficient, requires careful handling and removal of metal residues in pharmaceutical applications.

- Environmentally benign methods avoiding inorganic reagents and harsh conditions are gaining prominence for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-methoxyphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Fluoro-2-methoxyphenyl)-1H-pyrazol-4-amine has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-methoxyphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal applications, it may exert its effects by interfering with cellular signaling pathways, leading to therapeutic outcomes .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to structurally related 1H-pyrazol-4-amine derivatives (Table 1):

Key Observations :

- Heteroaromatic vs. Phenyl : Pyrimidine or pyridine substituents (e.g., N-(pyridin-3-yl)-1H-pyrazol-4-amine) introduce nitrogen atoms that may improve solubility or hydrogen-bonding interactions .

Physicochemical Properties

- Melting Points : Heteroaromatic derivatives (e.g., pyrimidin-5-yl) exhibit higher melting points (>230°C) due to strong intermolecular interactions, while aliphatic substituents (e.g., cyclopropyl) result in lower melting points (~100°C) .

- Solubility : The 4-fluoro-2-methoxyphenyl group in the target compound likely enhances solubility in polar solvents compared to hydrophobic groups like -C(CH3)3 .

Biological Activity

N-(4-Fluoro-2-methoxyphenyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, kinase inhibition, and other relevant pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound has been shown to exhibit significant biological activity through several mechanisms:

- Kinase Inhibition : It selectively inhibits specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that similar pyrazole derivatives can inhibit AKT2/PKBβ, a key player in oncogenic signaling pathways associated with glioma .

- Anticancer Activity : The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. In vitro studies indicate that it can significantly reduce the viability of glioblastoma cells while sparing normal cells from cytotoxic effects .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives similar to this compound:

- Study on Glioma Cells : A study reported the synthesis of a series of pyrazole derivatives, including those with fluorinated phenyl groups. These compounds were tested against glioma cell lines and showed significant inhibition of tumor growth, particularly through the downregulation of AKT signaling pathways .

- Inhibition of Inflammatory Responses : Another investigation revealed that aminopyrazole derivatives could inhibit the release of pro-inflammatory cytokines such as TNF-alpha, suggesting potential applications in inflammatory diseases .

Pharmacological Implications

The findings suggest that this compound and its analogs could serve as lead compounds for developing new anticancer therapies. Their ability to selectively target cancer cells while minimizing toxicity to normal cells is particularly noteworthy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.